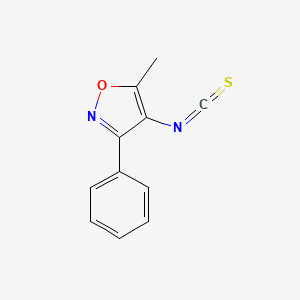

5-Methyl-3-phenyl-4-isoxazolyl isothiocyanate

Description

Properties

IUPAC Name |

4-isothiocyanato-5-methyl-3-phenyl-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2OS/c1-8-10(12-7-15)11(13-14-8)9-5-3-2-4-6-9/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNEFMNKZFBOMNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80379842 | |

| Record name | 5-Methyl-3-phenyl-4-isoxazolyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80379842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

306934-97-4 | |

| Record name | 4-Isothiocyanato-5-methyl-3-phenylisoxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=306934-97-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methyl-3-phenyl-4-isoxazolyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80379842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Spectroscopic Elucidation of 5-Methyl-3-phenyl-4-isoxazolyl isothiocyanate: A Technical Guide for Researchers

This technical guide provides an in-depth analysis of the spectroscopic characteristics of the novel heterocyclic compound, 5-Methyl-3-phenyl-4-isoxazolyl isothiocyanate. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed exploration of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data pertinent to this molecule. In the absence of directly published experimental spectra for this specific compound, this guide presents a robust, predicted spectroscopic profile, grounded in the analysis of its well-characterized precursor, 5-Methyl-3-phenylisoxazole-4-carboxylic acid, and established principles of spectroscopic interpretation for isoxazole and isothiocyanate moieties.

Introduction: The Isoxazole Scaffold in Medicinal Chemistry

The isoxazole ring is a prominent five-membered heterocycle that serves as a cornerstone in the architecture of numerous pharmacologically active compounds. Its unique electronic properties and ability to participate in various non-covalent interactions have made it a privileged scaffold in medicinal chemistry. The introduction of a reactive isothiocyanate group at the 4-position of the 5-methyl-3-phenylisoxazole core opens avenues for novel covalent chemistry, making this compound a promising building block for the synthesis of targeted covalent inhibitors and other specialized chemical probes. Accurate and comprehensive spectroscopic characterization is paramount for confirming the identity, purity, and structure of this molecule, thereby enabling its effective utilization in research and development.

Synthesis Pathway and Precursor Analysis

The synthesis of 5-Methyl-3-phenyl-4-isoxazolyl isothiocyanate is logically envisioned to proceed from its corresponding carboxylic acid precursor, 5-Methyl-3-phenylisoxazole-4-carboxylic acid[1][2]. This precursor is a stable, crystalline solid, and its structure has been confirmed by single-crystal X-ray diffraction[1]. The conversion of the carboxylic acid to the isothiocyanate can be achieved through various established synthetic methodologies, often involving the formation of an intermediate acyl chloride or the use of specific coupling and rearrangement agents.

Precursor [label="5-Methyl-3-phenylisoxazole-4-carboxylic acid"]; Intermediate [label="Acyl Chloride / Activated Ester"]; Target [label="5-Methyl-3-phenyl-4-isoxazolyl isothiocyanate", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Precursor -> Intermediate [label="SOCl₂ or (COCl)₂"]; Intermediate -> Target [label="NaN₃, then heat (Curtius)\nor Thiocyanate salt"]; }

Figure 1: Proposed synthetic route to the target compound.A thorough understanding of the precursor's spectroscopic data is essential for interpreting the spectra of the final product. Key characteristics of 5-Methyl-3-phenylisoxazole-4-carboxylic acid include the presence of a carboxylic acid proton in the ¹H NMR spectrum and a characteristic carbonyl stretch in the IR spectrum.

Predicted Spectroscopic Data and Interpretation

This section details the predicted NMR, IR, and MS spectra of 5-Methyl-3-phenyl-4-isoxazolyl isothiocyanate. The predictions are based on the analysis of its constituent functional groups and comparison with data from structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 5-Methyl-3-phenyl-4-isoxazolyl isothiocyanate, both ¹H and ¹³C NMR will provide distinct and informative signals.

3.1.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple, with signals corresponding to the methyl and phenyl protons. The absence of the acidic proton from the carboxylic acid precursor will be a key indicator of successful transformation.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.5-7.8 | Multiplet | 5H | Phenyl protons (C₆H₅) | The aromatic protons of the phenyl group will appear in their characteristic downfield region. The multiplet pattern arises from complex spin-spin coupling. |

| ~2.5 | Singlet | 3H | Methyl protons (CH₃) | The methyl group protons are expected to be a singlet as there are no adjacent protons to couple with. Its position is influenced by the isoxazole ring. |

3.1.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide valuable information about the carbon skeleton, including the quaternary carbons of the isoxazole ring and the characteristic signal of the isothiocyanate carbon.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~160-170 | C3 and C5 of isoxazole | These carbons are part of the heterocyclic ring and are deshielded due to the electronegativity of the nitrogen and oxygen atoms. |

| ~130-140 | Isothiocyanate carbon (-N=C=S) | The sp-hybridized carbon of the isothiocyanate group typically resonates in this downfield region. |

| ~128-132 | Phenyl carbons (C₆H₅) | The aromatic carbons will show several signals in this range, with the ipso-carbon appearing at a slightly different shift. |

| ~110-120 | C4 of isoxazole | The carbon bearing the isothiocyanate group is expected to be in this region. |

| ~10-15 | Methyl carbon (CH₃) | The methyl carbon will appear in the typical upfield aliphatic region. |

Sample [label="Dissolve Sample\n(e.g., CDCl₃)", fillcolor="#F1F3F4", fontcolor="#202124"]; NMR_Spec [label="Acquire Spectrum\n(e.g., 400 MHz)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Processing [label="Process Data\n(FT, Phasing, Baseline)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="Spectral Interpretation", fillcolor="#FBBC05", fontcolor="#202124"];

Sample -> NMR_Spec; NMR_Spec -> Processing; Processing -> Analysis; }

Figure 2: General workflow for NMR data acquisition and analysis.Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying functional groups. The most prominent and diagnostic feature in the IR spectrum of 5-Methyl-3-phenyl-4-isoxazolyl isothiocyanate will be the strong, broad absorption band of the isothiocyanate group.

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~2000-2200 | Strong, Broad | Asymmetric stretch of -N=C=S | This is the characteristic and highly diagnostic absorption for the isothiocyanate functional group[3]. |

| ~1600 | Medium | C=C and C=N stretching of aromatic and isoxazole rings | These vibrations are typical for aromatic and heteroaromatic systems. |

| ~1400-1500 | Medium | C-H bending of methyl and aromatic groups | These absorptions are characteristic of the hydrocarbon portions of the molecule. |

| ~1300-1400 | Medium | Isoxazole ring vibrations | The isoxazole ring will have several characteristic stretching and bending modes in this region. |

The disappearance of the broad O-H stretch and the C=O stretch of the carboxylic acid precursor would be a definitive indicator of the successful synthesis of the isothiocyanate.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For 5-Methyl-3-phenyl-4-isoxazolyl isothiocyanate, electron ionization (EI) or electrospray ionization (ESI) could be employed.

Predicted Fragmentation Pattern:

-

Molecular Ion (M⁺): The mass spectrum should show a clear molecular ion peak corresponding to the exact mass of the compound (C₁₁H₈N₂OS).

-

Key Fragments:

-

Loss of the isothiocyanate group (-NCS) to give a [M-58]⁺ fragment.

-

Fragmentation of the isoxazole ring, potentially leading to fragments corresponding to the benzoyl cation (C₆H₅CO⁺, m/z = 105) or the phenyl cation (C₆H₅⁺, m/z = 77).

-

Cleavage of the methyl group to give a [M-15]⁺ fragment.

-

M [label="[M]⁺˙\n(C₁₁H₈N₂OS)"]; M_NCS [label="[M-NCS]⁺"]; M_CH3 [label="[M-CH₃]⁺"]; PhCO [label="[C₆H₅CO]⁺\nm/z = 105"]; Ph [label="[C₆H₅]⁺\nm/z = 77"];

M -> M_NCS [label="- NCS"]; M -> M_CH3 [label="- CH₃"]; M_NCS -> PhCO [label="Rearrangement"]; PhCO -> Ph [label="- CO"]; }

Figure 3: A plausible mass spectrometry fragmentation pathway.Experimental Protocols: A Self-Validating System

To ensure the acquisition of high-quality spectroscopic data, the following general protocols are recommended. These protocols are designed to be self-validating by incorporating internal standards and appropriate calibration procedures.

4.1. NMR Spectroscopy Protocol

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Shim the instrument to achieve optimal magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to the TMS signal.

4.2. IR Spectroscopy Protocol

-

Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, for a soluble compound, a thin film can be cast from a volatile solvent onto a salt plate (e.g., NaCl or KBr).

-

Background Spectrum: Record a background spectrum of the empty sample compartment or the pure KBr pellet/salt plate.

-

Sample Spectrum: Record the spectrum of the sample. The instrument software will automatically subtract the background spectrum.

-

Data Analysis: Identify and label the significant absorption bands and compare them to known correlation charts and the expected functional groups.

4.3. Mass Spectrometry Protocol

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrument Calibration: Calibrate the mass spectrometer using a known calibration standard to ensure mass accuracy.

-

Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

-

Data Acquisition: Acquire the mass spectrum in the appropriate mass range. If using tandem mass spectrometry (MS/MS), select the molecular ion for fragmentation and acquire the product ion spectrum.

-

Data Analysis: Determine the mass of the molecular ion and analyze the fragmentation pattern to confirm the structure of the compound.

Conclusion

This technical guide provides a comprehensive, albeit predicted, spectroscopic profile of 5-Methyl-3-phenyl-4-isoxazolyl isothiocyanate. The detailed analysis of the expected NMR, IR, and MS data, grounded in the known characteristics of its precursor and the constituent functional groups, offers a valuable resource for researchers working with this novel compound. The outlined experimental protocols provide a framework for obtaining high-quality data to validate these predictions and facilitate the use of this promising molecule in drug discovery and chemical biology.

References

-

Martvoň, A., Skačáni, I., & Kováč, Š. (1973). Isothiocyanates, XXXIX. Synthesis, infrared and ultraviolet spectra of some phenyl isothiocyanates having a heterocyclic substituent. Chemical Papers, 27(6), 808-810. [Link]

-

Chandra, Raghu, K., Jeyaseelan, S., Umesha, K. B., & Mahendra, M. (2013). Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(7), o1083. [Link]

-

Chandra, Srikantamurthy, N., Jeyaprakash, G., Jeyaseelan, S., Umesha, K. B., & Mahendra, M. (2013). 5-Methyl-3-phenylisoxazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 69(6), o897. [Link]

-

ResearchGate. (2013). Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate. [Link]

-

ResearchGate. (2013). 5-Methyl-3-phenylisoxazole-4-carboxylic acid. [Link]

-

El-Metwaly, N. M., & El-Gazzar, A. R. (2023). Design, spectral, molecular modeling, antimitotic, analytical and mechanism studies of phenyl isothiocyanate Girard's T derived metal complexes. Scientific Reports, 13(1), 19688. [Link]

-

Al-Hourani, B. J., Al-Awaida, W. A., & Al-Qtaitat, A. I. (2022). Synthesis, Spectral Characterization, and DFT Analysis of Novel 3-(4-substituted phenyl)-5-methyloxazolo[5,4-c]isoxazole Derivatives. Journal of Chemistry, 2022, 1-11. [Link]

-

View of Synthesis, Spectral Characterization, and DFT Analysis of Novel 3-(4-substituted phenyl)-5-methyloxazolo[5,4-c]isoxazole Derivatives. (n.d.). Iraqi Journal of Science. [Link]

-

Janasiak, D., et al. (2021). Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent. Molecules, 26(16), 4945. [Link]

-

Abdel-Wahab, B. F., et al. (2012). Utility of isothiocyanates in heterocyclic synthesis. Journal of the Serbian Chemical Society, 77(1), 1-10. [Link]

-

Elidrisi, I., Bhatt, P. V., Govender, T., Kruger, H. G., & Maguire, G. E. M. (2015). Synthesis and NMR Elucidation of Novel Octa-Amino Acid Resorcin[4]arenes Derivatives. South African Journal of Chemistry, 68, 27-38. [Link]

-

ResearchGate. (2022). IR, NMR and HR-MS Mass spectrum of isoxazole 2c. [Link]

-

ResearchGate. (2022). B NMR Together with Infrared Spectroscopy Provides Insight into Structural Elucidation of Quadrivalent Diazaborines & Cyclic Boronate Esters: Intriguing & Little-Explored. [Link]

Sources

Chemical properties and reactivity of 5-Methyl-3-phenyl-4-isoxazolyl isothiocyanate

An In-Depth Technical Guide to the Chemical Properties and Reactivity of 5-Methyl-3-phenyl-4-isoxazolyl isothiocyanate

Introduction: A Scaffold of Potential

In the landscape of modern medicinal chemistry, the strategic combination of privileged scaffolds is a cornerstone of rational drug design. The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a prominent feature in numerous FDA-approved drugs, valued for its metabolic stability and ability to engage in various non-covalent interactions.[1][2] Similarly, the isothiocyanate functional group (-N=C=S) is a highly versatile electrophilic handle, renowned for its reactivity towards a plethora of nucleophiles and its presence in compounds with significant biological activity, including anticancer and antimicrobial properties.[3][4]

This guide focuses on the convergence of these two moieties in a single molecule: 5-Methyl-3-phenyl-4-isoxazolyl isothiocyanate . This compound represents a powerful and largely untapped building block for the synthesis of novel molecular entities. Its unique architecture—a stable, drug-like isoxazole core appended with a reactive isothiocyanate group—makes it an ideal starting point for generating diverse libraries of compounds for high-throughput screening and lead optimization.

As direct experimental data on this specific molecule is not extensively documented in publicly accessible literature, this whitepaper serves as an in-depth technical guide based on established principles of isoxazole and isothiocyanate chemistry. It is designed for researchers, scientists, and drug development professionals, providing a predictive yet authoritative overview of the synthesis, properties, and reactivity of this promising scaffold. We will explore its synthetic pathways, delve into its expected reactivity with key biological and chemical nucleophiles, and provide field-proven protocols to empower its application in the laboratory.

Part 1: Proposed Synthesis of the Core Scaffold

The synthesis of 5-Methyl-3-phenyl-4-isoxazolyl isothiocyanate logically begins from its corresponding primary amine, 4-amino-5-methyl-3-phenylisoxazole. The conversion of an amino group to an isothiocyanate is a well-established transformation in organic chemistry. While several reagents can accomplish this, the use of carbon disulfide is often preferred over the highly toxic thiophosgene.[3][5] The amine precursor itself can be generated from the commercially available 5-methyl-3-phenylisoxazole-4-carboxylic acid via a Curtius rearrangement.

The proposed multi-step synthesis is outlined below, representing a robust and scalable pathway.

Experimental Protocol: Two-Step Synthesis from 4-Aminoisoxazole

This protocol details the conversion of 4-amino-5-methyl-3-phenylisoxazole to the target isothiocyanate.

Causality Behind Experimental Choices:

-

Step 1 (Dithiocarbamate Salt Formation): The reaction of the primary amine with carbon disulfide in the presence of a base (e.g., aqueous potassium carbonate) generates a dithiocarbamate salt in situ.[5] The base is crucial for deprotonating the amine, enhancing its nucleophilicity, and for capturing the hydrogen sulfide byproduct in the subsequent step. An aqueous medium is often effective and presents a greener alternative to organic solvents.[5]

-

Step 2 (Desulfurization): The dithiocarbamate intermediate is then treated with a desulfurizing agent to eliminate a sulfur atom and form the C=N bond of the isothiocyanate. Cyanuric chloride (TCT) is an efficient reagent for this transformation, proceeding under mild conditions and often leading to high yields.[5] The final basification step is critical to decompose the adduct formed between the dithiocarbamate and TCT, which facilitates the release of the final isothiocyanate product.[5]

Methodology:

-

Dithiocarbamate Formation:

-

To a stirred solution of 4-amino-5-methyl-3-phenylisoxazole (1.0 eq) in a mixture of water and a suitable organic co-solvent (e.g., THF or CH2Cl2) at room temperature, add potassium carbonate (K2CO3, 2.0 eq).

-

To this suspension, add carbon disulfide (CS2, 1.2 eq) dropwise.

-

Stir the reaction mixture vigorously at room temperature for 3-5 hours. Monitor the consumption of the starting amine by Thin Layer Chromatography (TLC).

-

-

Desulfurization and Product Isolation:

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of cyanuric chloride (TCT, 0.5 eq) in a minimal amount of an appropriate solvent (e.g., CH2Cl2 or acetone). Maintain the temperature below 5 °C during the addition.

-

After the addition is complete, allow the mixture to stir at 0 °C for an additional 30-60 minutes.

-

Adjust the pH of the mixture to >11 by the slow addition of 6 N NaOH solution.

-

Extract the product into an organic solvent such as dichloromethane or ethyl acetate (3 x volume).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the pure 5-Methyl-3-phenyl-4-isoxazolyl isothiocyanate.

-

Caption: Proposed synthetic workflow for the target isothiocyanate.

Part 2: Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of a molecule is critical for its application in synthesis and drug development. The following data is predicted based on the molecular structure.

Table 1: Predicted Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C11H8N2OS | Calculated |

| Molecular Weight | 216.26 g/mol | Calculated |

| XLogP3 | 3.2 | Predicted (PubChem) |

| Hydrogen Bond Donors | 0 | Calculated |

| Hydrogen Bond Acceptors | 3 (O, N, S) | Calculated |

Anticipated Spectroscopic Signatures

The structural identification of 5-Methyl-3-phenyl-4-isoxazolyl isothiocyanate would rely on characteristic spectroscopic signals.

-

Infrared (IR) Spectroscopy: The most prominent and diagnostic peak will be a very strong, sharp absorption band corresponding to the asymmetric stretching vibration of the isothiocyanate (-N=C=S) group. This peak is expected to appear in the 2000-2200 cm⁻¹ region.[6] Additional peaks will correspond to C=C and C=N stretching of the aromatic and isoxazole rings (~1600 cm⁻¹) and C-H stretching (~2900-3100 cm⁻¹).

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple:

-

A multiplet in the aromatic region (δ 7.4-7.8 ppm) corresponding to the five protons of the phenyl ring.

-

A singlet in the aliphatic region (δ ~2.5 ppm) corresponding to the three protons of the methyl group on the isoxazole ring.

-

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide definitive structural confirmation:

-

A characteristic peak for the carbon of the isothiocyanate group is expected in the δ 130-140 ppm range.[7]

-

Signals for the carbons of the phenyl ring (δ ~128-132 ppm).

-

Signals for the carbons of the substituted isoxazole ring.

-

A signal for the methyl group carbon (δ ~10-15 ppm).

-

-

Mass Spectrometry (MS): The mass spectrum should show a clear molecular ion (M+) peak corresponding to the molecular weight of the compound (216.26 m/z).

Part 3: The Core Directive: Chemical Reactivity

The synthetic utility of 5-Methyl-3-phenyl-4-isoxazolyl isothiocyanate is dominated by the electrophilic nature of the central carbon atom in the -N=C=S group. This carbon is highly susceptible to attack by a wide range of nucleophiles, making the molecule an exceptional scaffold for diversification.

Reaction with Amines: The Gateway to Thioureas

The reaction of isothiocyanates with primary or secondary amines is one of the most reliable and high-yielding reactions in organic chemistry, affording substituted thiourea derivatives.[8][9] Thioureas are a class of compounds with a vast range of biological activities, and this reaction provides a direct entry into this chemical space.

Mechanism: The lone pair of the amine nitrogen attacks the electrophilic carbon of the isothiocyanate. This is followed by a proton transfer, typically facilitated by the solvent or another amine molecule, to yield the stable thiourea product. The reaction is generally fast and can often be carried out at room temperature without a catalyst.

Caption: Mechanism of thiourea formation from an isothiocyanate.

Experimental Protocol: Synthesis of a Representative Thiourea Derivative

-

Reaction Setup: Dissolve 5-Methyl-3-phenyl-4-isoxazolyl isothiocyanate (1.0 eq) in a suitable solvent (e.g., dichloromethane, THF, or acetonitrile) in a round-bottom flask.

-

Amine Addition: Add the desired primary or secondary amine (1.0-1.1 eq) to the solution. If the amine is a salt (e.g., hydrochloride), add a non-nucleophilic base like triethylamine (Et3N) (1.1 eq) to liberate the free amine.

-

Reaction Monitoring: Stir the mixture at room temperature. The reaction is often complete within a few hours. Monitor progress by TLC. In many cases, the thiourea product is poorly soluble and will precipitate from the reaction mixture.

-

Work-up and Isolation:

-

If a precipitate has formed, collect the solid by filtration, wash with cold solvent, and dry in vacuo. The product is often pure enough for subsequent steps.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure. Purify the residue by recrystallization or flash column chromatography.

-

Reaction with Alcohols and Thiols

While less common than reactions with amines, isothiocyanates also react with other heteroatom nucleophiles.

-

Alcohols: The reaction with alcohols yields thiocarbamates (or thionourethanes). This reaction is typically slower than with amines and often requires heating or the use of a base catalyst (e.g., sodium ethoxide, DBU) to deprotonate the alcohol and increase its nucleophilicity.[10]

-

Thiols: Thiols are excellent nucleophiles and react readily with isothiocyanates to form dithiocarbamate derivatives.[11] The reaction conditions are similar to those used for amines.

Table 2: Reactivity Summary with Common Nucleophiles

| Nucleophile Class | Product | General Conditions | Significance |

| Primary/Secondary Amines | Thiourea | Room temp, various solvents | Access to a large class of bioactive compounds[12] |

| Alcohols | Thiocarbamate | Heat or base catalysis required | Bioisosteric replacement for carbamates |

| Thiols | Dithiocarbamate | Room temp, various solvents | Metal chelation, precursors for other heterocycles |

| Hydrazines | Thiosemicarbazide | Room temp, various solvents | Intermediates for 1,2,4-triazoles and thiadiazoles[13] |

Part 4: Strategic Applications in Drug Discovery

The true value of 5-Methyl-3-phenyl-4-isoxazolyl isothiocyanate lies in its role as a versatile starting material for creating novel chemical entities with high therapeutic potential.

-

Library Synthesis: The robust and predictable reactivity of the isothiocyanate group allows for the rapid parallel synthesis of large libraries of derivatives. By reacting the core scaffold with a diverse collection of amines, alcohols, and thiols, researchers can generate hundreds of unique compounds for biological screening.

-

Fragment-Based Drug Design (FBDD): The isoxazole core is a recognized "privileged fragment" in drug design. The isothiocyanate handle allows for the covalent linking of this fragment to other molecules or protein targets, exploring new binding interactions.

-

Development of Covalent Inhibitors: Isothiocyanates can react with cysteine residues (thiol nucleophiles) on proteins.[14] This allows for the rational design of covalent inhibitors that can form a permanent bond with their target protein, often leading to increased potency and duration of action. The Keap1-Nrf2 pathway is a prominent example where isothiocyanates like sulforaphane exert their biological effects through covalent modification of cysteine residues.[4][14]

-

Heterocyclic Synthesis: The products of the initial nucleophilic addition can serve as intermediates for subsequent cyclization reactions. For instance, acyl thioureas can be cyclized to form various six-membered heterocycles, and thiosemicarbazides are classic precursors to five-membered rings like 1,2,4-triazoles and 1,3,4-thiadiazoles, all of which are important pharmacophores.[13][15]

Conclusion

5-Methyl-3-phenyl-4-isoxazolyl isothiocyanate stands as a molecule of significant synthetic potential. While it may not be a widely commercialized reagent at present, its logical synthesis from available precursors and its predictable, versatile reactivity make it an exceptionally valuable tool for medicinal chemists. The fusion of a drug-like isoxazole core with a reactive isothiocyanate handle provides a direct and efficient route to novel thioureas, thiocarbamates, and a host of other heterocyclic systems. This guide provides the foundational knowledge and practical protocols necessary for researchers to harness the power of this scaffold in the ongoing quest for new and more effective therapeutic agents.

References

-

Various Authors. (n.d.). Synthesis of α- and β-Glycosyl Isothiocyanates via Oxazoline Intermediates. ResearchGate. Available from: [Link]

-

Various Authors. (n.d.). Preparation of thioureas from isothiocyanates and amines or ammonia. ResearchGate. Available from: [Link]

-

Fadhil, A. (2022). Synthesis of new thiourea derivatives and study of its activity as anticancer agents molecular docking study. ResearchGate. Available from: [Link]

-

Friscic, T., et al. (2017). Mechanochemical synthesis of thioureas, ureas and guanidines. RSC Advances. Available from: [Link]

-

Katritzky, A. R. (n.d.). The Physico‐Chemical Properties of Isoxazole and its Derivatives. ResearchGate. Available from: [Link]

-

Wieczorek, E., et al. (2021). Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent. Molecules. Available from: [Link]

-

Ye, Z., et al. (2012). A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. Organic & Biomolecular Chemistry. Available from: [Link]

-

Kumar, R., et al. (2023). A review of isoxazole biological activity and present synthetic techniques. World Journal of Advanced Research and Reviews. Available from: [Link]

-

Wikipedia contributors. (2023). Isoxazole. Wikipedia. Available from: [Link]

-

Kumar, A., et al. (2023). Aroyl-isothiocyanates/isoselenocyanates as precursors to obtain novel cis-3-aroyl-thiourea/urea-β-lactams: design, synthesis, docking and biological evaluation. New Journal of Chemistry. Available from: [Link]

-

Maeda, B., & Murakami, K. (2023). Recent Advancement in Synthesis of Isothiocyanates. ChemRxiv. Available from: [Link]

-

Maeda, B., & Murakami, K. (2024). Recent Advancement in the Synthesis of Isothiocyanates. ChemComm. Available from: [Link]

-

Various Authors. (n.d.). Selected examples of isoxazole-based drugs. ResearchGate. Available from: [Link]

-

Li, Z.-Y., et al. (2013). Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. Synthesis. Available from: [Link]

-

Tutone, M., et al. (2024). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. Molecules. Available from: [Link]

-

Fernandes, P., et al. (2022). Strategies for the direct oxidative esterification of thiols with alcohols. Beilstein Journal of Organic Chemistry. Available from: [Link]

-

Various Authors. (n.d.). ChemInform Abstract: Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. ResearchGate. Available from: [Link]

-

Chandra, et al. (2013). 5-Methyl-3-phenylisoxazole-4-carboxylic acid. Acta Crystallographica Section E. Available from: [Link]

-

Assy, M. G. (n.d.). Addition-cyclization of lauroyl isothiocyanate with hydrazine derivatives as a source of 1,2,4-triazoles. ResearchGate. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). Phenyl Isothiocyanate. PubChem. Available from: [Link]

-

Martvoň, A., et al. (1973). Isothiocyanates, XXXIX. Synthesis, infrared and ultraviolet spectra of some phenyl isothiocyanates having a heterocyclic substituent. Chemical Papers. Available from: [Link]

-

SpectraBase. (n.d.). 5-Methyl-3-phenyl-4-isoxazolecarboxylic acid. Available from: [Link]

-

Gaonkar, S. L., et al. (2024). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. Available from: [Link]

-

Chandra, et al. (2013). Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate. Acta Crystallographica Section E. Available from: [Link]

-

Maeda, B., & Murakami, K. (2024). Recent advancement in the synthesis of isothiocyanates. Chemical Communications. Available from: [Link]

-

Various Authors. (n.d.). Scheme 5. Cyclization of acyl isothiocyanate 1 with ethyl cyanoacetate. ResearchGate. Available from: [Link]

-

Gaonkar, S. L., et al. (2024). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. Available from: [Link]

-

Chen, Y., et al. (2023). Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management. Frontiers in Pharmacology. Available from: [Link]

-

Iranpoor, N., et al. (2004). Conversion of Alcohols, Thiols, Carboxylic Acids, Trimethylsilyl Ethers, and Carboxylates to Thiocyanates with Triphenylphosphine/Diethylazodicarboxylate/NH4SCN. Synthesis. Available from: [Link]

Sources

- 1. ijpca.org [ijpca.org]

- 2. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. A general and facile one-pot process of isothiocyanates from amines under aqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemicalpapers.com [chemicalpapers.com]

- 7. Phenyl Isothiocyanate | C7H5NS | CID 7673 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Mechanochemical synthesis of thioureas, ureas and guanidines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Conversion of Alcohols, Thiols, Carboxylic Acids, Trimethylsilyl Ethers, and Carboxylates to Thiocyanates with Triphenylphosphine/Diethylazodicarboxylate/NH4SCN [organic-chemistry.org]

- 12. cdnx.uobabylon.edu.iq [cdnx.uobabylon.edu.iq]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-Isothiocyanato-5-methyl-3-phenyl-1,2-oxazole (CAS Number: 306934-97-4)

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

4-Isothiocyanato-5-methyl-3-phenyl-1,2-oxazole, identified by the CAS number 306934-97-4, is a heterocyclic compound featuring a core 1,2-oxazole (isoxazole) ring. This scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. The incorporation of a phenyl group at the 3-position, a methyl group at the 5-position, and a reactive isothiocyanate group at the 4-position bestows upon this molecule a unique combination of structural features and potential reactivity that makes it a compelling subject for investigation in drug discovery and development.

The isoxazole ring is a well-established pharmacophore known to exhibit a wide range of biological activities, including but not limited to, anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5][6] The isothiocyanate functional group (-N=C=S) is a potent electrophile known for its ability to form covalent bonds with nucleophilic residues in biological macromolecules, a mechanism that underpins the therapeutic effects of several natural and synthetic compounds.[1][7][8] This guide provides a comprehensive overview of the available technical and safety information for 4-isothiocyanato-5-methyl-3-phenyl-1,2-oxazole, intended to support researchers in their exploration of its potential applications.

Chemical Information and Properties

A clear understanding of the fundamental chemical properties of a compound is paramount for its effective use in research and development.

| Property | Value | Source(s) |

| CAS Number | 306934-97-4 | [9] |

| IUPAC Name | 4-isothiocyanato-5-methyl-3-phenyl-1,2-oxazole | [9] |

| Molecular Formula | C₁₁H₈N₂OS | [9] |

| Molecular Weight | 216.26 g/mol | [9] |

| SMILES | CC1=C(N=C=S)C(=NO1)C1=CC=CC=C1 | [9] |

| InChIKey | KNEFMNKZFBOMNG-UHFFFAOYSA-N | [9] |

Proposed Synthesis

Step 1: Synthesis of 4-Amino-5-methyl-3-phenylisoxazole

The precursor amine, 4-amino-5-methyl-3-phenylisoxazole, can be synthesized via a one-pot multicomponent reaction. This approach is advantageous due to its efficiency and the use of readily accessible starting materials.

-

Reaction: The reaction involves the condensation of a substituted aryl aldehyde (benzaldehyde), malononitrile, and hydroxylamine hydrochloride in the presence of a Lewis acid catalyst, such as ceric ammonium sulfate, in an alcoholic solvent.[10]

-

Experimental Protocol:

-

To a round-bottom flask containing ethanol, add malononitrile (1 mmol), the desired substituted aryl aldehyde (1.2 mmol), and hydroxylamine hydrochloride (1 mmol).

-

Initiate stirring and slowly add a catalytic amount of ceric ammonium sulfate (2 mmol).

-

Reflux the reaction mixture and monitor its progress using thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into cold water and neutralize with a saturated sodium bicarbonate solution.

-

Extract the product with ethyl acetate.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography to yield 5-amino-3-phenylisoxazole-4-carbonitrile.

-

Step 2: Conversion of 4-Amino-5-methyl-3-phenylisoxazole to 4-Isothiocyanato-5-methyl-3-phenyl-1,2-oxazole

The synthesized primary amine can then be converted to the target isothiocyanate using thiophosgene or a thiophosgene equivalent.

-

Reaction: The primary amino group of 4-amino-5-methyl-3-phenylisoxazole reacts with thiophosgene in the presence of a base to form the corresponding isothiocyanate.

-

Experimental Protocol:

-

Dissolve 4-amino-5-methyl-3-phenylisoxazole (1 equivalent) in a suitable aprotic solvent, such as dichloromethane or chloroform, in a well-ventilated fume hood.

-

Add a base, such as triethylamine or calcium carbonate (2-3 equivalents), to the solution.

-

Cool the mixture in an ice bath and slowly add a solution of thiophosgene (1.1 equivalents) in the same solvent.

-

Allow the reaction to stir at room temperature and monitor its progress by TLC.

-

Upon completion, quench the reaction with water or a dilute acid.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain 4-isothiocyanato-5-methyl-3-phenyl-1,2-oxazole.

-

Sources

- 1. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. iajps.com [iajps.com]

- 4. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 5. ijpca.org [ijpca.org]

- 6. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 4-ISOTHIOCYANATO-5-METHYL-3-PHENYL-1,2-OXAZOLE | CAS 306934-97-4 [matrix-fine-chemicals.com]

- 10. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 4-amino-5-methyl-3-phenylisoxazole Precursors

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Isoxazole Scaffold

The isoxazole ring system is a prominent heterocyclic motif in medicinal chemistry, valued for its metabolic stability and ability to participate in various biological interactions.[1] Derivatives of isoxazole exhibit a wide range of pharmacological activities, including anti-inflammatory, antibacterial, and anticancer properties.[2][3] Specifically, 4-amino-5-methyl-3-phenylisoxazole represents a key pharmacophore whose synthesis is of considerable interest to the drug discovery community. This guide provides a comprehensive, in-depth technical overview of a robust synthetic route to this valuable compound, focusing on the underlying chemical principles, detailed experimental protocols, and critical process parameters.

Strategic Approach: Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule, 4-amino-5-methyl-3-phenylisoxazole, suggests a strategy centered on the formation of the isoxazole core, followed by the introduction of the C4-amino group. The most reliable and versatile method for installing the amino group at this position is the Curtius rearrangement of a corresponding carboxylic acid derivative. This approach offers high yields and stereochemical retention if a chiral center were present.[4][5][6] Therefore, the key precursor for this synthesis is 3-phenyl-5-methylisoxazole-4-carboxylic acid.

The synthesis of this key carboxylic acid intermediate can be achieved through the cyclization of a β-diketone with hydroxylamine, a classic and effective method for isoxazole formation.[7]

Visualizing the Synthetic Pathway

The overall synthetic strategy is depicted in the workflow diagram below. This multi-step process begins with readily available starting materials and proceeds through the formation of the isoxazole core, followed by functionalization to yield the target amino-isoxazole.

Figure 1: Overall synthetic workflow for 4-amino-5-methyl-3-phenylisoxazole.

Experimental Protocols and Mechanistic Insights

Part 1: Synthesis of the Key Precursor: 3-Phenyl-5-methylisoxazole-4-carboxylic acid

This phase involves a three-step sequence: synthesis of the β-diketone, cyclization to form the isoxazole ring, and subsequent hydrolysis to the carboxylic acid.

Step 1: Synthesis of Ethyl 2-benzoyl-3-oxobutanoate (A β-Diketone)

The synthesis begins with the acylation of ethyl benzoylacetate with acetic anhydride. This reaction proceeds via an enolate intermediate and establishes the carbon framework necessary for the subsequent cyclization.

-

Protocol:

-

To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen), add ethyl benzoylacetate (1.0 equivalent) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.

-

Cool the resulting enolate solution back to 0 °C and add acetic anhydride (1.2 equivalents) dropwise.

-

Stir the reaction at room temperature overnight.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to afford ethyl 2-benzoyl-3-oxobutanoate.

-

Step 2: Synthesis of Ethyl 3-phenyl-5-methylisoxazole-4-carboxylate

The formation of the isoxazole ring is achieved through the condensation of the β-diketone with hydroxylamine hydrochloride.[7] This reaction is a classic example of heterocycle synthesis and proceeds with high regioselectivity.

-

Protocol:

-

Dissolve ethyl 2-benzoyl-3-oxobutanoate (1.0 equivalent) and hydroxylamine hydrochloride (1.2 equivalents) in ethanol.

-

Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product.

-

Purify by recrystallization or column chromatography to obtain pure ethyl 3-phenyl-5-methylisoxazole-4-carboxylate.

-

Step 3: Hydrolysis to 3-Phenyl-5-methylisoxazole-4-carboxylic acid

The final step in the synthesis of the key precursor is the saponification of the ethyl ester to the corresponding carboxylic acid.

-

Protocol:

-

Dissolve ethyl 3-phenyl-5-methylisoxazole-4-carboxylate (1.0 equivalent) in a mixture of ethanol and water.

-

Add sodium hydroxide (2.0 equivalents) and heat the mixture to reflux.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and remove the ethanol under reduced pressure.

-

Acidify the aqueous residue with cold 1 M hydrochloric acid to precipitate the carboxylic acid.

-

Filter the solid, wash with cold water, and dry under vacuum to yield 3-phenyl-5-methylisoxazole-4-carboxylic acid.

-

| Step | Intermediate Product | Molecular Weight ( g/mol ) | Typical Yield (%) |

| 1 | Ethyl 2-benzoyl-3-oxobutanoate | 234.25 | 75-85 |

| 2 | Ethyl 3-phenyl-5-methylisoxazole-4-carboxylate | 245.26 | 80-90 |

| 3 | 3-Phenyl-5-methylisoxazole-4-carboxylic acid | 217.21 | 90-95 |

Table 1: Summary of intermediates and typical yields for the synthesis of the carboxylic acid precursor.

Part 2: Synthesis of 4-Amino-5-methyl-3-phenylisoxazole via Curtius Rearrangement

The Curtius rearrangement provides a reliable method for the conversion of a carboxylic acid to a primary amine with the loss of one carbon atom.[4][5][6][8] The reaction proceeds through an isocyanate intermediate, which can be trapped with a suitable nucleophile.[4][5][6]

Step 4: The Curtius Rearrangement

In this step, the carboxylic acid is converted to an acyl azide, which then rearranges to an isocyanate. The isocyanate is trapped with tert-butanol to form a Boc-protected amine, which is subsequently deprotected.

-

Protocol:

-

To a solution of 3-phenyl-5-methylisoxazole-4-carboxylic acid (1.0 equivalent) in anhydrous toluene, add triethylamine (1.2 equivalents).

-

Add diphenylphosphoryl azide (DPPA) (1.1 equivalents) dropwise at room temperature.

-

Heat the mixture to reflux and monitor the reaction for the evolution of nitrogen gas.

-

After the initial gas evolution subsides, add anhydrous tert-butanol (2.0 equivalents) and continue to reflux overnight.

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the crude tert-butyl (5-methyl-3-phenylisoxazol-4-yl)carbamate by column chromatography.

-

Dissolve the purified carbamate in dichloromethane and add an excess of trifluoroacetic acid (TFA).

-

Stir the mixture at room temperature until the deprotection is complete (monitored by TLC).

-

Remove the solvent and excess TFA under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 4-amino-5-methyl-3-phenylisoxazole.

-

Mechanism of the Curtius Rearrangement

The Curtius rearrangement is a thermal or photochemical decomposition of an acyl azide to an isocyanate.[5] The reaction is believed to be a concerted process, avoiding the formation of a discrete nitrene intermediate.[5]

Figure 2: Simplified mechanism of the Curtius rearrangement for amine synthesis.

Conclusion and Future Perspectives

The synthetic route detailed in this guide provides a reliable and efficient method for the preparation of 4-amino-5-methyl-3-phenylisoxazole, a valuable building block in medicinal chemistry. The use of the Curtius rearrangement ensures a clean conversion of the precursor carboxylic acid to the desired amine. The protocols provided are robust and can be adapted for the synthesis of a variety of substituted amino-isoxazoles, thus enabling further exploration of their therapeutic potential. Future work may focus on the development of one-pot procedures to streamline the synthesis and improve overall efficiency.

References

- CN1233634C - Chemical synthesis method of 3-phenyl-5-methylisoxazole-4-formyl chloride - Google Patents.

- Duan, M., Hou, G., Zhao, Y., Zhu, C., & Song, C. (2022). Synthesis of Isoxazoles via One-Pot Oxidation/Cyclization Sequence from Propargylamines. The Journal of Organic Chemistry, 87(17), 11222–11225.

- Curtius Rearrangement - Alfa Chemistry.

- Curtius rearrangement - Wikipedia.

- The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC - NIH.

- The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - NIH.

- The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib - PMC - NIH.

- A novel route to 5-substituted 3-isoxazolols. Cyclization of N, O-DiBoc beta-keto hydroxamic acids synthesized via acyl Meldrum's acids - PubMed.

- Curtius Rearrangement - Chemistry Steps.

- 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - NIH.

- Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC - NIH.

- Supporting Information for Experimental procedures and analytical data Table of Contents - The Royal Society of Chemistry.

- Isoxazole synthesis - Organic Chemistry Portal.

- Technical Support Center: Synthesis of Ethyl 3-oxo-2-phenylbutanoate - Benchchem.

- 4-Isoxazolecarboxylic acid, 3-ethyl-5-methyl-, ethyl ester - Organic Syntheses Procedure.

- 3-(4-Chloro-phenyl)-5-methyl-isoxazole-4-carboxylic acid | SCBT.

- 3-(4-(p-Tolyloxy)phenyl)-5-methylisoxazole-4-carboxylic acid | Sigma-Aldrich.

- CN101265188A - Method for preparing ethyl 2-oxy-4-phenylbutyrate - Google Patents.

- Methyl 4-amino-3-methoxyisoxazole-5-carboxylate - PMC - NIH.

- one pot multicomponent synthesis of a series of 5-amino-3- phenylisoxazole-4-carbonitrile employ - Asian Journal of Research in Chemistry and Pharmaceutical Sciences (AJRCPS).

- CN102503846B - Method for synthesis of ethyl 2-(1-phenylethylamino)-4-oxo-4-phenylbutanoate - Google Patents.

- Synthesis of ethyl 2-oxo-4-phenylbutyrate - PrepChem.com.

- High-Yield Synthesis of 4-Methyl-5-phenylisoxazole Derivatives: Application Notes and Protocols - Benchchem.

- The Discovery and Scientific Journey of 4-Methyl-5-phenylisoxazole: A Technical Guide - Benchchem.

- (PDF) 5-Methyl-3-phenylisoxazole-4-carboxylic acid - ResearchGate.

- CN107721941B - Preparation method of 3-amino-5-methyl isoxazole - Google Patents.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 6. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

Stability and storage conditions for 5-Methyl-3-phenyl-4-isoxazolyl isothiocyanate

An In-depth Technical Guide to the Stability and Storage of 5-Methyl-3-phenyl-4-isoxazolyl Isothiocyanate

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyl-3-phenyl-4-isoxazolyl isothiocyanate is a heterocyclic compound featuring a reactive isothiocyanate moiety. The unique combination of the isoxazole ring and the electrophilic isothiocyanate group makes it a molecule of significant interest in medicinal chemistry and drug discovery as a potential covalent binder and pharmacological probe. The isothiocyanate functional group (–N=C=S) is known for its ability to react with nucleophiles, such as the thiol groups of cysteine residues in proteins, making it a valuable warhead for targeted covalent inhibitors.[1][2] However, this inherent reactivity also presents challenges regarding the compound's stability and storage. This guide provides a comprehensive overview of the factors influencing the stability of 5-Methyl-3-phenyl-4-isoxazolyl isothiocyanate and outlines best practices for its storage and handling to ensure its integrity for research applications.

Chemical Stability Profile

The stability of 5-Methyl-3-phenyl-4-isoxazolyl isothiocyanate is primarily dictated by the electrophilic nature of the isothiocyanate group and, to a lesser extent, the integrity of the isoxazole ring.[3] Several environmental factors can promote its degradation.

Susceptibility to Nucleophilic Attack

The carbon atom of the isothiocyanate group is highly electrophilic and susceptible to attack by nucleophiles.[3] This is the most common degradation pathway.

-

Hydrolysis: Water is a ubiquitous nucleophile that can react with the isothiocyanate to form an unstable thiocarbamic acid intermediate, which can then decompose to the corresponding amine (5-methyl-3-phenyl-isoxazol-4-amine) and carbonyl sulfide or carbon dioxide.[4][5] This reaction can be catalyzed by both acidic and basic conditions.[6][7]

-

Reaction with Other Nucleophiles: Alcohols, amines, and thiols, often present as solvents or reactants in experimental settings, can readily react with the isothiocyanate group to form thiocarbamates, thioureas, and dithiocarbamates, respectively.[3]

Thermal Stability

Photostability

Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions. While the isoxazole ring itself can undergo photodegradation, the primary concern for long-term storage is the prevention of any light-induced decomposition.[10]

Stability of the Isoxazole Ring

The isoxazole ring is generally stable under neutral conditions. However, some isoxazole derivatives can undergo ring-opening reactions, particularly in the presence of a base.[11] For 3-unsubstituted isoxazoles, deprotonation at the C3 position can lead to ring scission.[11] While the target molecule is substituted at this position, strong basic conditions should still be approached with caution.

Recommended Storage and Handling Protocols

To mitigate the degradation of 5-Methyl-3-phenyl-4-isoxazolyl isothiocyanate, strict adherence to proper storage and handling procedures is crucial.

Long-Term Storage

For long-term storage, the compound should be stored as a solid under the following conditions:

| Parameter | Recommendation | Rationale |

| Temperature | -20°C or lower (in a non-frost-free freezer) | To minimize thermal degradation and slow down the rate of potential reactions with trace moisture.[12][13] |

| Atmosphere | Under an inert atmosphere (e.g., argon or nitrogen) | To prevent exposure to atmospheric moisture and oxygen, which can contribute to degradation. |

| Container | Tightly sealed, amber glass vial | To protect from light and prevent moisture ingress.[14] |

| Form | Solid (lyophilized powder if applicable) | To reduce the mobility of reactants and slow down degradation compared to solutions.[13] |

Handling Procedures for Experimental Use

-

Equilibration: Before opening, the container should be allowed to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold compound.

-

Inert Atmosphere: Weighing and preparing solutions should be performed under an inert atmosphere (e.g., in a glove box or using a Schlenk line) whenever possible.

-

Solvent Selection: Use anhydrous solvents to prepare solutions. If aqueous buffers are required, they should be freshly prepared and deoxygenated. The stability of the isothiocyanate in aqueous solutions is often pH-dependent, with greater stability at slightly acidic pH.[4]

-

Short-Term Storage of Solutions: If solutions must be stored, they should be kept at low temperatures (-20°C or -80°C) in tightly sealed containers, and for the shortest duration possible. It is advisable to prepare fresh solutions for each experiment.

Experimental Workflow for Stability Assessment

To ensure the integrity of 5-Methyl-3-phenyl-4-isoxazolyl isothiocyanate for an experimental campaign, its stability under the planned experimental conditions can be assessed.

Caption: Workflow for assessing the stability of 5-Methyl-3-phenyl-4-isoxazolyl isothiocyanate.

Potential Degradation Pathway

The most probable degradation pathway in a research setting, particularly in biological assays, is hydrolysis.

Caption: Proposed hydrolysis pathway for 5-Methyl-3-phenyl-4-isoxazolyl isothiocyanate.

Conclusion

The utility of 5-Methyl-3-phenyl-4-isoxazolyl isothiocyanate in research is intrinsically linked to its chemical integrity. Its primary liability is the electrophilic isothiocyanate group, which is susceptible to hydrolysis and reaction with other nucleophiles. By implementing stringent storage conditions—low temperature, inert atmosphere, and protection from light—and adopting careful handling practices, researchers can minimize degradation and ensure the reliability and reproducibility of their experimental results. Proactive stability assessment under specific experimental conditions is a recommended practice to validate the compound's suitability for its intended application.

References

-

Non-enzymatic degradation of aliphatic Brassicaceae isothiocyanates during aqueous heat treatment | Agriculture and Food Chemistry | ChemRxiv | Cambridge Open Engage. (2023, December 15). Retrieved from [Link]

-

Proposed mechanisms for the metabolic isoxazole ring opening in the anti-inflammatory agent leflunomide. - ResearchGate. (n.d.). Retrieved from [Link]

-

Safe Handling & Storage of Allyl Isothiocyanate Liquid. (n.d.). Retrieved from [Link]

-

Isothiocyanates – A Review of their Health Benefits and Potential Food Applications. (2022, June 14). Retrieved from [Link]

-

Kinetics of the stability of broccoli (Brassica oleracea Cv. Italica) myrosinase and isothiocyanates in broccoli juice during pressure/temperature treatments - PubMed. (2007, March 21). Retrieved from [Link]

-

Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor - ResearchGate. (2019, October 21). Retrieved from [Link]

-

Stability of Benzylic-Type Isothiocyanates in Hydrodistillation-Mimicking Conditions. (n.d.). Retrieved from [Link]

-

A Comparative Review of Key Isothiocyanates and Their Health Benefits - MDPI. (n.d.). Retrieved from [Link]

-

Isothiocyanates from Brassica Vegetables—Effects of Processing, Cooking, Mastication, and Digestion - PMC - PubMed Central. (n.d.). Retrieved from [Link]

-

Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors - PMC - PubMed Central. (2021, June 15). Retrieved from [Link]

-

Hydrolysis before Stir-Frying Increases the Isothiocyanate Content of Broccoli - DocDroid. (2018, January 22). Retrieved from [Link]

-

Methyl isocyanate - Wikipedia. (n.d.). Retrieved from [Link]

-

Degrading Characterization of the Newly Isolated Nocardioides sp. N39 for 3-Amino-5-methyl-isoxazole and the Related Genomic Information - MDPI. (2022, July 25). Retrieved from [Link]

-

The effect of low temperature storage on the yield of isothiocyanates from wasabi rhizomes between 1and 8 weeks. - ResearchGate. (n.d.). Retrieved from [Link]

-

e Hydrolysis of allyl isothiocyanate under alkaline condition at 27 C. - ResearchGate. (n.d.). Retrieved from [Link]

-

A DENSITY FUNCTIONAL THEORY STUDY OF ANTIOXIDANT ACTIVITY OF ISOTHIOCYANATES IN BROCCOLI SPROUTS (BRASSICA OLERACEA L.) - CORE. (n.d.). Retrieved from [Link]

-

The essential role of the functional group in alkyl isothiocyanates for inhibition of tobacco nitrosamine-induced lung tumorigenesis - PubMed. (n.d.). Retrieved from [Link]

-

Allyl Isothiocyanate | C4H5NS | CID 5971 - PubChem - NIH. (n.d.). Retrieved from [Link]

-

Stability of isothiocyanate (ITC) in a dry broccoli sprout extract. - ResearchGate. (n.d.). Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. The essential role of the functional group in alkyl isothiocyanates for inhibition of tobacco nitrosamine-induced lung tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Isothiocyanates – A Review of their Health Benefits and Potential Food Applications – Current Research in Nutrition and Food Science Journal [foodandnutritionjournal.org]

- 4. chemrxiv.org [chemrxiv.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Isothiocyanates from Brassica Vegetables—Effects of Processing, Cooking, Mastication, and Digestion - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Kinetics of the stability of broccoli (Brassica oleracea Cv. Italica) myrosinase and isothiocyanates in broccoli juice during pressure/temperature treatments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. docdroid.net [docdroid.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

Quantum chemical calculations on 5-Methyl-3-phenyl-4-isoxazolyl isothiocyanate

An In-Depth Technical Guide to the Quantum Chemical Calculations of 5-Methyl-3-phenyl-4-isoxazolyl isothiocyanate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoxazole derivatives are a cornerstone in medicinal chemistry, valued for their wide spectrum of biological activities including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] The isothiocyanate functional group is also a well-established pharmacophore with significant therapeutic potential.[3] The combination of these two moieties in 5-Methyl-3-phenyl-4-isoxazolyl isothiocyanate presents a molecule of considerable interest for drug design and development. A thorough understanding of its electronic and structural properties at the quantum mechanical level is paramount for elucidating its mechanism of action, reactivity, and potential interactions with biological targets. This guide provides a comprehensive technical overview and a validated protocol for conducting quantum chemical calculations on 5-Methyl-3-phenyl-4-isoxazolyl isothiocyanate, leveraging Density Functional Theory (DFT) to predict its molecular structure, vibrational spectra, and electronic characteristics.

Introduction: The Rationale for a Computational Approach

The therapeutic efficacy of a drug molecule is intrinsically linked to its three-dimensional structure and electronic properties. These factors govern its ability to bind to specific biological targets, its metabolic stability, and its overall pharmacokinetic profile. While experimental techniques such as X-ray crystallography and NMR spectroscopy are powerful tools for structural elucidation, they can be resource-intensive and are not always feasible in the early stages of drug discovery.

Quantum chemical calculations offer a robust and cost-effective alternative for gaining deep insights into the molecular properties of novel compounds.[4] By solving the Schrödinger equation (or its approximations) for a given molecule, we can determine its optimized geometry, vibrational frequencies, and a host of electronic properties such as the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential.[5] This information is invaluable for:

-

Predicting molecular stability and reactivity: The optimized geometry and vibrational frequencies can confirm that a given conformation is a stable minimum on the potential energy surface. The HOMO-LUMO energy gap is a key indicator of chemical reactivity.

-

Understanding intermolecular interactions: The electrostatic potential surface provides a map of the electron-rich and electron-deficient regions of the molecule, which is crucial for predicting how it will interact with other molecules, including biological receptors.

-

Interpreting experimental spectra: Calculated vibrational frequencies can aid in the assignment of experimental IR and Raman spectra.

This guide will delineate a detailed computational workflow for the comprehensive quantum chemical analysis of 5-Methyl-3-phenyl-4-isoxazolyl isothiocyanate.

Computational Methodology: A Self-Validating Protocol

The choice of computational method and basis set is critical for obtaining accurate and reliable results. For organic molecules of this size, Density Functional Theory (DFT) offers an excellent balance of computational cost and accuracy.

Level of Theory and Basis Set Selection

-

Density Functional Theory (DFT): We will employ the B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. B3LYP has a long and successful track record for providing accurate geometries and electronic properties for a wide range of organic molecules.[4]

-

Basis Set: The 6-311++G(d,p) basis set will be used. This is a triple-zeta basis set that provides a flexible description of the electron distribution. The diffuse functions ("++") are important for accurately describing the lone pairs of electrons on the nitrogen, oxygen, and sulfur atoms, as well as any potential weak non-covalent interactions. The polarization functions ("(d,p)") allow for a more accurate description of the shape of the electron clouds around the atoms and are essential for describing chemical bonding.

Software

All calculations will be performed using a widely available quantum chemistry software package such as Gaussian, ORCA, or Spartan. The specific keywords and input file formats may vary slightly between packages, but the underlying theoretical framework remains the same.

Experimental Protocol: Step-by-Step Computational Workflow

-

Initial Structure Generation: The initial 3D structure of 5-Methyl-3-phenyl-4-isoxazolyl isothiocyanate will be built using a molecular modeling program such as Avogadro or ChemDraw. A preliminary geometry optimization using a faster, lower-level method (e.g., a molecular mechanics force field like MMFF94) can be performed to obtain a reasonable starting geometry.

-

Geometry Optimization: A full geometry optimization will be carried out using the B3LYP/6-311++G(d,p) level of theory. This calculation will iteratively adjust the positions of the atoms until the forces on all atoms are close to zero, resulting in a stable, minimum-energy structure.

-

Vibrational Frequency Analysis: Following the geometry optimization, a vibrational frequency calculation will be performed at the same level of theory. This serves two crucial purposes:

-

Confirmation of a True Minimum: The absence of any imaginary frequencies confirms that the optimized structure is a true energy minimum and not a transition state.

-

Prediction of Vibrational Spectra: The calculated frequencies can be compared with experimental IR and Raman spectra to aid in the assignment of vibrational modes.

-

-

Electronic Property Calculations: Single-point energy calculations will be performed on the optimized geometry to determine a range of electronic properties, including:

-

Frontier Molecular Orbitals (HOMO and LUMO): The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) will be calculated.

-

Molecular Electrostatic Potential (MEP): The MEP will be mapped onto the electron density surface to visualize the regions of positive and negative electrostatic potential.

-

Mulliken Atomic Charges: The distribution of charge among the atoms in the molecule will be calculated.

-

Expected Results and Discussion

Optimized Molecular Geometry

The geometry optimization is expected to reveal the most stable conformation of 5-Methyl-3-phenyl-4-isoxazolyl isothiocyanate. Key structural parameters of interest include the bond lengths, bond angles, and dihedral angles. The planarity of the isoxazole and phenyl rings, as well as the relative orientation of these rings and the isothiocyanate group, will be determined.

| Parameter | Predicted Value (Å or °) |

| Bond Lengths (Å) | |

| C=N (isothiocyanate) | ~1.20 |

| C=S (isothiocyanate) | ~1.58 |

| N-O (isoxazole) | ~1.40 |

| C=N (isoxazole) | ~1.30 |

| Bond Angles (°) ** | |

| C-N=C (isothiocyanate) | ~170 |

| N=C=S (isothiocyanate) | ~178 |

| Dihedral Angles (°) ** | |

| Phenyl-Isoxazole | To be determined |

| Isoxazole-Isothiocyanate | To be determined |

Vibrational Analysis

The calculated vibrational frequencies will provide a theoretical infrared (IR) spectrum. This can be used to identify characteristic vibrational modes of the molecule. For example, the strong asymmetric stretching frequency of the isothiocyanate group (-N=C=S) is expected to appear in the range of 2000-2200 cm⁻¹. Other characteristic frequencies for the phenyl and isoxazole rings will also be identified.

Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity

The HOMO and LUMO are the key orbitals involved in chemical reactions. The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests that the molecule is more reactive.

The spatial distribution of the HOMO and LUMO will also be analyzed. It is anticipated that the HOMO will be localized primarily on the electron-rich phenyl and isoxazole rings, while the LUMO may have significant contributions from the electrophilic carbon atom of the isothiocyanate group.

Molecular Electrostatic Potential (MEP)

The MEP surface will provide a visual representation of the charge distribution around the molecule. The red-colored regions indicate areas of high electron density (negative electrostatic potential), which are susceptible to electrophilic attack. The blue-colored regions represent areas of low electron density (positive electrostatic potential), which are prone to nucleophilic attack. It is expected that the oxygen and sulfur atoms will be regions of negative potential, while the hydrogen atoms and the carbon of the isothiocyanate group will be regions of positive potential. This information is critical for understanding and predicting non-covalent interactions, such as hydrogen bonding, which are fundamental to drug-receptor binding.

Conclusion

The quantum chemical calculations detailed in this guide provide a powerful and insightful approach to characterizing the structural and electronic properties of 5-Methyl-3-phenyl-4-isoxazolyl isothiocyanate. The results obtained from this computational protocol will offer a solid theoretical foundation for understanding the molecule's reactivity, potential biological activity, and for guiding future experimental studies in the development of novel therapeutic agents. This in-silico approach represents a crucial step in modern drug discovery, enabling a more rational and efficient design of new drug candidates.

References

-

Ali, U., Shoaib, M., et al. (2020). Theoretical study of Isoxazoles and their derivatives. ResearchGate. Available at: [Link]

- Reddy, T. S., & Kumar, A. (2024). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review.

-

Chawla, G., & Sharma, A. K. (2019). The synthetic and therapeutic expedition of isoxazole and its analogs. Future Medicinal Chemistry. Available at: [Link]

-

Gaonkar, S. L., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. Results in Chemistry. Available at: [Link]

-

Salman, H. M., et al. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI. Available at: [Link]

- Kofanov, E. R. (2020). QUANTUM CHEMICAL MODELING OF THE FORMATION OF 3-PHENYL-5-METHYL-1,2,4-OXADIAZOLE.

- Al-Amiery, A. A., et al. (2012).

-

Murakami, K., et al. (2024). Recent Advancement in the Synthesis of Isothiocyanates. Chemical Communications. Available at: [Link]

-

Chandra, et al. (2013). Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate. ResearchGate. Available at: [Link]

-

Wikipedia. Isothiocyanate. Available at: [Link]

-

Chandra, et al. (2013). 5-Methyl-3-phenylisoxazole-4-carboxylic acid. ResearchGate. Available at: [Link]

-

Kyriakoudi, A., et al. (2021). Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. MDPI. Available at: [Link]

-

Chandra, et al. (2013). 5-Methyl-3-phenylisoxazole-4-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

-

Lazari, D., et al. (2021). Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources. National Center for Biotechnology Information. Available at: [Link]

-

Mlinarić, P., et al. (2023). Crystallographic Structure and Quantum-Chemical Analysis of Biologically Active Co(III)-Pyridoxal–Isothiosemicarbazone Complex. ResearchGate. Available at: [Link]

-

Murakami, K., et al. (2024). Recent advancement in the synthesis of isothiocyanates. Royal Society of Chemistry. Available at: [Link]

-

Chandra, et al. (2013). Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate. National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. espublisher.com [espublisher.com]

- 2. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent advancement in the synthesis of isothiocyanates - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. jmaterenvironsci.com [jmaterenvironsci.com]

An In-depth Technical Guide to Isoxazolyl Isothiocyanates: Synthesis, Bioactivity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract